An In-depth Technical Guide to 1-Methyl-1H-indazole-7-carbonitrile: Structure, Synthesis, and Applications
An In-depth Technical Guide to 1-Methyl-1H-indazole-7-carbonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-7-carbonitrile, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding the specific properties and synthesis of its derivatives is crucial for the design of novel therapeutics.[1] This document details the molecule's chemical structure, physicochemical properties, and presents a detailed, mechanistically-grounded protocol for its synthesis, with a critical analysis of the challenges in regioselectivity. Furthermore, it outlines the compound's predicted spectroscopic profile, potential chemical reactivity, and its role as a key intermediate in the development of targeted therapies, such as kinase inhibitors.
Introduction and Overview
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Compounds featuring this scaffold, such as the FDA-approved kinase inhibitor Axitinib, underscore its importance. The specific isomer, 1-Methyl-1H-indazole-7-carbonitrile (CAS No. 256228-68-9), represents a valuable, functionalized intermediate. The presence of the nitrile group at the C7 position offers a versatile chemical handle for further molecular elaboration, while the N1-methylation modulates the compound's electronic properties and potential for hydrogen bonding, which can be critical for receptor-ligand interactions. This guide serves as a technical resource, consolidating available data and expert insights to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
1-Methyl-1H-indazole-7-carbonitrile possesses a planar, rigid structure. The N1-methylation resolves the tautomerism present in the parent 1H-indazole, locking the molecule into a single, stable constitutional isomer. The nitrile group is a strong electron-withdrawing group, influencing the electron density distribution across the aromatic system.
Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 1-methyl-1H-indazole-7-carbonitrile | N/A |
| CAS Number | 256228-68-9 | [2] |
| Molecular Formula | C₉H₇N₃ | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| Canonical SMILES | CN1C2=C(C(=CC=C2)C#N)N=C1 | PubChem |
| InChI Key | WMKXQAVXMOAOAG-UHFFFAOYSA-N | PubChemLite[3] |
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Physical Form | Expected to be a solid at room temperature | Based on related indazole structures.[4] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Low solubility in water; soluble in organic solvents (DMSO, DMF, Methanol) | The aromatic core confers hydrophobicity. |
| XlogP | 1.8 | PubChemLite[3] |
Synthesis and Mechanistic Considerations
The most logical and common synthetic route to 1-Methyl-1H-indazole-7-carbonitrile is the direct N-methylation of its precursor, 1H-indazole-7-carbonitrile. However, this reaction is not trivial due to the nucleophilicity of both the N1 and N2 nitrogen atoms of the indazole ring, which can lead to a mixture of regioisomers.
The Challenge of Regioselectivity
The alkylation of indazoles is a well-documented challenge, with the reaction outcome being highly sensitive to the substrate's substitution pattern, the choice of base, the alkylating agent, and the solvent system.[5][6] For 7-substituted indazoles, methylation can often favor the N2 position due to steric and electronic effects.[7]
-
Kinetic vs. Thermodynamic Control: The N2-methylated product is often the kinetically favored isomer, forming faster under milder conditions. The N1-methylated product, which is the desired compound, is generally the thermodynamically more stable isomer.[8]
-
Mechanism of Control: Achieving high selectivity for the N1 isomer requires conditions that allow for equilibration between the two products or that strongly favor the formation of the N1-anion. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a classic strategy to generate the indazole anion, which then reacts with the methylating agent. This approach tends to favor the thermodynamically stable N1 product.[8]
Caption: Synthetic workflow for 1-Methyl-1H-indazole-7-carbonitrile.
Experimental Protocol: N1-Selective Methylation
This protocol is a representative procedure designed to favor the thermodynamic N1 product based on established principles of indazole chemistry.[8]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-7-carbonitrile (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a solution or suspension (approx. 0.1 M concentration).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The formation of the sodium salt of the indazole should be observed.
-
Methylation: Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.1 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 equiv), dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of N1 and N2 isomers. Purify via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 1-Methyl-1H-indazole-7-carbonitrile (N1 isomer).
Spectroscopic and Analytical Profile
No experimentally derived spectra have been published for this specific compound. The following data are predicted based on established spectroscopic principles and data from analogous structures. These predictions are invaluable for characterization and reaction monitoring.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.20 | s | 1H | H-3 | The proton at C3 of the pyrazole ring is typically downfield and a singlet. |
| ~ 7.90 | dd | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing nitrile group, coupled to H-5 and H-4. |
| ~ 7.75 | dd | 1H | H-4 | Aromatic proton ortho to the pyrazole ring, coupled to H-5 and H-6. |
| ~ 7.30 | t | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |
| ~ 4.20 | s | 3H | N-CH₃ | The N-methyl group protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | C-7a |
| ~ 135 | C-3 |
| ~ 130 | C-6 |
| ~ 128 | C-4 |
| ~ 122 | C-5 |
| ~ 118 | C≡N |
| ~ 115 | C-3a |
| ~ 105 | C-7 |
| ~ 36 | N-CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Weak | Aliphatic C-H Stretch (N-CH₃) |
| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~ 1610, 1500 | Medium-Strong | Aromatic C=C Ring Stretch |
Predicted Mass Spectrum (EI)
| m/z | Predicted Identity |
| 157 | [M]⁺ (Molecular Ion) |
| 156 | [M-H]⁺ |
| 130 | [M-HCN]⁺ |
Chemical Reactivity and Potential Transformations
The functional groups of 1-Methyl-1H-indazole-7-carbonitrile dictate its reactivity, making it a versatile intermediate for further chemical synthesis.
Caption: Key potential chemical transformations of the nitrile group.
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Nitrile Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indazole-7-carboxylic acid, a common pharmacophore.
-
Nitrile Reduction: The nitrile can be reduced to a primary amine, (1-methyl-1H-indazol-7-yl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain, often desirable for improving solubility and forming salt derivatives.
-
Cycloaddition: The nitrile can undergo [2+3] cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Applications in Drug Discovery and Development
While specific applications of 1-Methyl-1H-indazole-7-carbonitrile are not widely documented in mainstream literature, its structural motifs are highly relevant in patented and researched therapeutic agents.
-
Scaffold for Kinase Inhibitors: The N1-substituted indazole core is a well-established "hinge-binding" motif in many protein kinase inhibitors. The molecule can serve as a foundational fragment (FBDD) or a core scaffold, with the C7-nitrile position providing a vector for derivatization to explore the solvent-exposed regions of an enzyme's active site.[9]
-
Intermediate for Complex Molecules: As demonstrated, the nitrile is a versatile functional group that can be converted into amides, carboxylic acids, amines, or other heterocycles. This positions 1-Methyl-1H-indazole-7-carbonitrile as a key intermediate in multi-step syntheses of more complex drug candidates.
-
Cannabinoid Receptor Modulators: Indazole derivatives have been extensively investigated as ligands for cannabinoid receptors, particularly CB1.[10][11] The specific substitution pattern of this molecule makes it a candidate for exploration in this area.
Safety and Handling
No specific toxicology data for 1-Methyl-1H-indazole-7-carbonitrile is available. However, based on related structures and the nitrile functional group, the following precautions are advised:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Nitrile-containing compounds can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Conclusion
1-Methyl-1H-indazole-7-carbonitrile is a heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis, while challenged by regioselectivity, can be controlled through careful selection of reaction conditions to favor the thermodynamically stable N1-isomer. The presence of a versatile nitrile group on the privileged N1-methyl-indazole scaffold makes it an attractive starting point for the synthesis of libraries of compounds targeting a range of biological targets, most notably protein kinases. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of novel therapeutic agents.
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